molecular formula C6H3BrClNO2 B1288935 2-Bromo-5-chloroisonicotinic acid CAS No. 530156-90-2

2-Bromo-5-chloroisonicotinic acid

Numéro de catalogue: B1288935
Numéro CAS: 530156-90-2
Poids moléculaire: 236.45 g/mol
Clé InChI: DUOLMMJBAYMNEL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Bromo-5-chloroisonicotinic acid is an organic compound with the molecular formula C6H3BrClNO2 It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 5 of the pyridine ring are substituted by bromine and chlorine atoms, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloroisonicotinic acid typically involves the halogenation of isonicotinic acid. One common method is the bromination and chlorination of isonicotinic acid under controlled conditions. The reaction can be carried out using bromine and chlorine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes halogenation reactions, purification steps, and quality control measures to ensure the final product meets the required specifications. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-5-chloroisonicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Applications De Recherche Scientifique

2-Bromo-5-chloroisonicotinic acid has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It serves as a tool in studying biological processes and interactions at the molecular level.

    Chemical Synthesis: The compound is utilized in various synthetic routes to create complex molecules for research and industrial purposes.

Mécanisme D'action

The mechanism of action of 2-Bromo-5-chloroisonicotinic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, to exert its effects. The molecular targets and pathways involved can vary based on the structure of the derivatives synthesized from this compound. Detailed studies are required to elucidate the exact mechanisms and interactions at the molecular level.

Comparaison Avec Des Composés Similaires

Similar Compounds

    2-Bromoisonicotinic acid: Similar structure but lacks the chlorine atom at position 5.

    5-Chloroisonicotinic acid: Similar structure but lacks the bromine atom at position 2.

    Isonicotinic acid: The parent compound without any halogen substitutions.

Uniqueness

2-Bromo-5-chloroisonicotinic acid is unique due to the presence of both bromine and chlorine atoms on the pyridine ring. This dual substitution can influence its reactivity, physical properties, and potential applications. The combination of these halogens can enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets, making it a valuable compound in various research fields.

Activité Biologique

2-Bromo-5-chloroisonicotinic acid is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C_6H_4BrClN_2O_2, with a molecular weight of approximately 221.46 g/mol. The structure features a bromine atom at the 2-position and a chlorine atom at the 5-position of the isonicotinic acid backbone, which contributes to its unique reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Interaction : It may interact with various biological receptors, modulating signaling pathways that are crucial for cellular communication.
  • Gene Expression Modulation : Research indicates that this compound can influence gene expression, affecting cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition at certain concentrations. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in Table 1.

PathogenMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Antiparasitic Activity

Recent investigations have highlighted the antiparasitic potential of this compound. In vitro studies have shown that it can effectively reduce the viability of parasites such as Leishmania species, with an EC50 value indicating potent activity.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted by researchers at the University of Arkansas demonstrated that this compound significantly inhibited the growth of Leishmania parasites in cultured cells. The compound's efficacy was attributed to its ability to disrupt metabolic pathways crucial for parasite survival .
  • Pharmacological Screening : In a pharmacological screening initiative, compounds similar to this compound were evaluated for their cytotoxic effects on human cancer cell lines. Results indicated that this compound exhibited selective cytotoxicity against certain cancer types while sparing normal cells, suggesting a therapeutic window for further development .
  • Mechanistic Insights : Research published in various journals has provided insights into the molecular mechanisms by which this compound exerts its effects. It was found to induce apoptosis in cancer cells through activation of caspase pathways and modulation of Bcl-2 family proteins.

Applications in Drug Development

The unique biological activities of this compound position it as a promising candidate for drug development:

  • Antimicrobial Agents : Its efficacy against bacterial strains makes it a potential lead compound for developing new antibiotics.
  • Antiparasitic Drugs : Given its activity against parasites, it could be explored further for treating diseases such as leishmaniasis.
  • Cancer Therapeutics : Its selective cytotoxicity against cancer cells opens avenues for research into novel anticancer therapies.

Propriétés

IUPAC Name

2-bromo-5-chloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOLMMJBAYMNEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619860
Record name 2-Bromo-5-chloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530156-90-2
Record name 2-Bromo-5-chloropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-chloroisonicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of di-isopropylamine (16 ml) in anhydrous tetrahydrofuran (300 ml) at −5° C. was added, dropwise a solution of n-butyl lithium in hexane (2.5 molar, 44 ml) and the resulting solution was stirred for 30 minutes and was then cooled to −70° C. To the cooled solution was added a solution of 2-bromo-5-chloropyridine (19.2 g) in anhydrous tetrahydrofaran (50 ml) maintaining the internal temperature of the reaction below −65° C. The reaction was maintained at −70° C. for 15 minutes and then a steady stream of dried carbon dioxide was passed through the reaction mixture for 30 minutes. The reaction was allowed to warm to room temperature and was poured into a mixture of water (300 ml) and aqueous sodium hydroxide solution (2M, 30 ml). The mixture was extracted with ether and (2×100 ml) and the combined ethereal extracts were back extracted with aqueous sodium hydroxide solution (1M, 2×100 ml). The combined aqueous extracts were acidified to pH 1 with concentrated hydrochloric acid and the resulting solid filtered and dried under vacuum at 50° C. to afford the sub-titled compound as a white solid (14.1 g).
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
44 mL
Type
solvent
Reaction Step Two
Quantity
19.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.